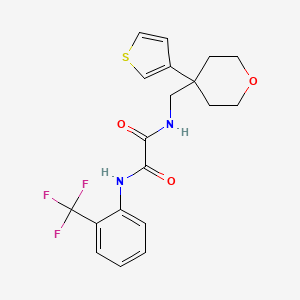
N1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C19H19F3N2O3S and its molecular weight is 412.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a complex organic compound notable for its unique structural features, which include a thiophene moiety and a tetrahydropyran unit. This article presents an overview of its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H19F3N2O3S, with a molecular weight of 412.4 g/mol. The compound's structure is characterized by the following components:
| Component | Description |
|---|---|
| Thiophene Ring | Contributes to the electronic properties and potential biological interactions. |
| Tetrahydropyran Unit | Enhances solubility and stability in biological systems. |
| Trifluoromethyl Group | Increases lipophilicity, potentially affecting membrane permeability. |
| Oxalamide Functional Group | Known for its role in various biological activities, including enzyme inhibition. |
Biological Activity
Preliminary studies suggest that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : The oxalamide derivatives have shown promise in inhibiting bacterial growth, potentially through disruption of cell wall synthesis or interference with metabolic pathways.
- Cytotoxic Effects : Research indicates that this compound may induce apoptosis in cancer cells by modulating key signaling pathways related to cell survival and proliferation.
- Enzyme Inhibition : The unique structural features allow for interaction with specific enzymes, potentially leading to inhibition of their activity, which is crucial for various metabolic processes.
Case Studies
A study involving the synthesis of related oxalamides demonstrated their effectiveness against various pathogens. For instance, a derivative exhibited an EC50 below 10 μM against Leishmania species, indicating strong potential as an antileishmanial agent . Another study highlighted the ability of similar compounds to increase reactive oxygen species (ROS) levels in parasites, leading to cell death due to oxidative stress .
The proposed mechanism of action for this compound includes:
- Binding Interactions : The thiophene and tetrahydropyran rings facilitate binding through hydrogen bonding and π–π interactions with biological targets such as enzymes or receptors.
- Modulation of Enzyme Activity : By interacting with key amino acids in enzyme active sites, the compound may alter enzyme kinetics, leading to reduced activity or complete inhibition.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Tetrahydropyran Ring : Utilizing appropriate starting materials and reagents under controlled conditions.
- Attachment of the Thiophene Moiety : This step often requires specific catalysts to facilitate the reaction between the tetrahydropyran derivative and thiophene.
- Oxalamide Formation : The final step involves coupling the intermediate with an appropriate amine to form the oxalamide structure.
Eigenschaften
IUPAC Name |
N-[(4-thiophen-3-yloxan-4-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S/c20-19(21,22)14-3-1-2-4-15(14)24-17(26)16(25)23-12-18(6-8-27-9-7-18)13-5-10-28-11-13/h1-5,10-11H,6-9,12H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOIHCCAJHTUFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














